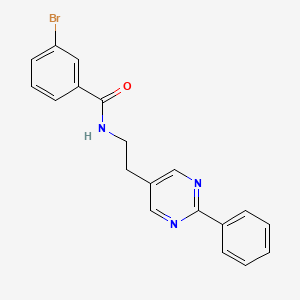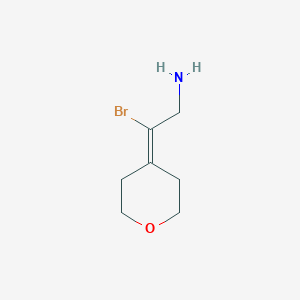
3-(2-Methylpropoxy)phenol
描述
3-(2-Methylpropoxy)phenol is an organic compound characterized by a phenol group substituted with a 2-methylpropoxy group at the third position.
作用机制
Mode of Action
Phenolic compounds are known to interact with proteins and enzymes, potentially altering their function. They can also act as antioxidants, neutralizing harmful free radicals in the body .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids . They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway .
Result of Action
Phenolic compounds are known to have antioxidant properties, which means they can neutralize harmful free radicals in the body, potentially preventing damage to cells and tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2-Methylpropoxy)phenol. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
生化分析
Biochemical Properties
3-(2-Methylpropoxy)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, forming complexes through covalent and non-covalent interactions such as hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can alter the structure and properties of the proteins, leading to changes in their functional activities. For instance, phenolic compounds like this compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it can interact with antioxidant enzymes, enhancing their activity and contributing to the compound’s overall antioxidant properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, phenolic compounds can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and protection against oxidative stress . Furthermore, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), reducing the expression of pro-inflammatory cytokines and enzymes . These effects contribute to the compound’s anti-inflammatory and antioxidant activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves several pathways. At the molecular level, it acts as a free radical scavenger and metal chelator, neutralizing reactive oxygen species (ROS) and preventing oxidative damage . The compound can also modulate gene expression by interacting with transcription factors such as Nrf2 and NF-κB . Additionally, this compound can inhibit enzymes like COX and LOX, reducing the production of pro-inflammatory mediators . These molecular interactions contribute to the compound’s overall biological activities, including its antioxidant and anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that phenolic compounds can undergo oxidation and polymerization, leading to changes in their chemical structure and biological activity . Additionally, the long-term exposure to this compound can result in adaptive cellular responses, such as the upregulation of antioxidant enzymes and the downregulation of pro-inflammatory pathways . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects such as antioxidant and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Studies have shown that the threshold for these effects depends on factors such as the duration of exposure and the specific animal model used . Therefore, it is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination . The compound can undergo phase I and phase II metabolic reactions, such as hydroxylation and conjugation, leading to the formation of more water-soluble metabolites . These metabolites can then be excreted from the body through urine or bile . Additionally, this compound can interact with enzymes and cofactors involved in these metabolic pathways, influencing the overall metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cells, it can bind to specific proteins and be transported to different cellular compartments . The distribution of this compound within tissues depends on factors such as its lipophilicity and affinity for binding proteins . These factors influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the mitochondria, where it exerts its antioxidant effects by scavenging ROS and protecting mitochondrial function . Additionally, this compound can be found in the nucleus, where it modulates gene expression by interacting with transcription factors . These subcellular localizations contribute to the compound’s overall biological activities and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: 3-(2-Methylpropoxy)phenol can be synthesized through the reaction of 2-methyl-1-propanol with 3-fluorophenol. This reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions: 3-(2-Methylpropoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
科学研究应用
3-(2-Methylpropoxy)phenol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
相似化合物的比较
3-Isobutoxyphenol: Similar in structure but with different substituents, leading to variations in reactivity and applications.
3-Ethoxyphenol: Another phenol derivative with an ethoxy group, used in different chemical contexts.
Uniqueness: 3-(2-Methylpropoxy)phenol is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other phenol derivatives. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
属性
IUPAC Name |
3-(2-methylpropoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFGCLZKNHMTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2884149.png)
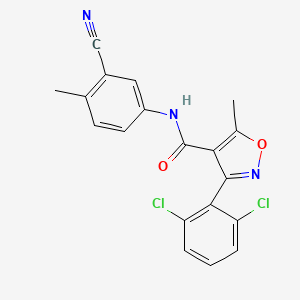
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea](/img/structure/B2884153.png)
![methyl 3-[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amido]benzoate](/img/structure/B2884154.png)
![2-cyclopropyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2884157.png)
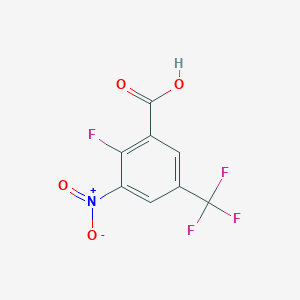

![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)
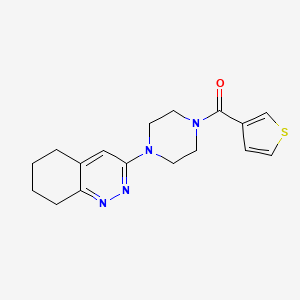
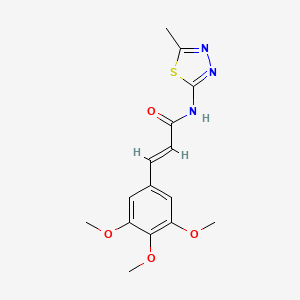
![2-[(3-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2884167.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2884168.png)
